molecular formula C23H25N3O4 B2719746 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one CAS No. 941892-38-2

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2719746
CAS No.: 941892-38-2
M. Wt: 407.47
InChI Key: TYSBDRUXYSDWAV-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, an oxadiazole ring, and substituted phenyl groups. Its distinct chemical properties make it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Substitution Reactions:

    Formation of the Pyrrolidin-2-one Core: The final step involves the cyclization of an intermediate to form the pyrrolidin-2-one core, typically under conditions that promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the isopropyl group.

    4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one lies in its specific substitution pattern, which can influence its chemical properties, reactivity, and potential applications. The presence of the isopropyl group, in particular, may affect its steric and electronic characteristics, leading to distinct behavior compared to similar compounds.

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-14(2)15-5-8-18(9-6-15)26-13-17(12-21(26)27)23-24-22(25-30-23)16-7-10-19(28-3)20(11-16)29-4/h5-11,14,17H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSBDRUXYSDWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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